1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the pyrazolo[3,4-d]pyrimidin-4-yl group, and finally the attachment of the benzyl and methyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch reactors. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines
Scientific Research Applications
1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-benzyl-3,6-dimethyl-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of both the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidin-4-yl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups in a single molecule can result in unique biological activities and interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H20N8O |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N8O/c1-13-9-16(22(31)27-19-17-10-25-29(3)20(17)24-12-23-19)18-14(2)28-30(21(18)26-13)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3,(H,23,24,27,31) |
InChI Key |
IVCDMNUKWDYLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C5C=NN(C5=NC=N4)C |
Origin of Product |
United States |
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